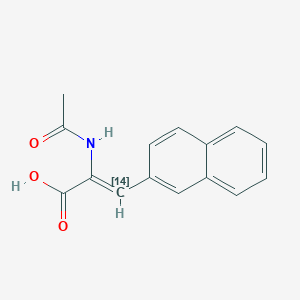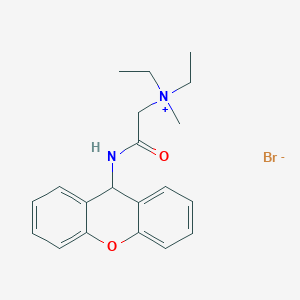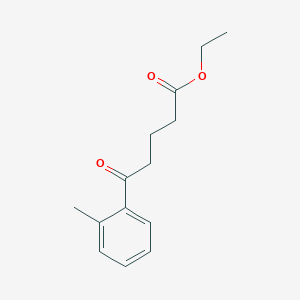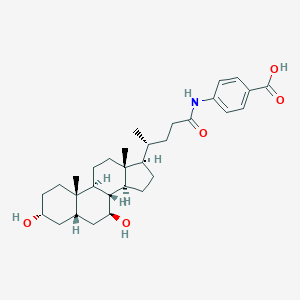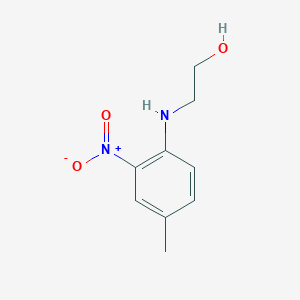
3,6-Dihydroxyflavone
Overview
Description
Synthesis Analysis
The synthesis of flavones, including 3,6-dihydroxyflavone, often involves the cyclization of chalcones or the modification of pre-existing flavone structures. A novel approach described by Tang et al. (2004) involves the reaction of 2',4'-dihydroxy-5'-nitroacetophenone and benzoyl chloride in the presence of potassium carbonate to afford 3-benzoyl-7-hydroxy-6-nitroflavone, which is then reduced to yield the title compound (Tang et al., 2004).
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of hydroxyl groups at the 3rd and 6th positions of the flavone backbone. The specific positioning of these groups influences the compound's electronic structure and reactivity, impacting its photophysical properties and interaction with biological molecules. Studies on similar compounds, like 2′,3-dihydroxyflavone, highlight how hydroxyl substitutions can significantly affect molecular behavior and stability (Labarrière et al., 2020).
Chemical Reactions and Properties
Flavones, including this compound, can undergo various chemical reactions, such as O-alkylation, dealkylation, and cyclization, which are crucial for modifying their structures and enhancing their biological activities. For instance, the selective O-alkylation and dealkylation methods have been employed to synthesize specific flavone derivatives, demonstrating the versatility of these compounds (Horie et al., 1993).
Scientific Research Applications
Cancer Research : 3,6-DHF has shown promise in cancer research. It induces apoptosis in leukemia HL-60 cells by activating the caspase cascade and modulating MAPK signaling pathways (Chang et al., 2010). Additionally, it exhibits cytotoxic effects on human cervical and prostate cancer cells and is a potent agonist of human Peroxisome Proliferator-Activated Receptor (hPPAR) (Lee et al., 2010). Furthermore, it suppresses breast carcinogenesis by epigenetically regulating microRNAs and inhibiting key cancer pathways (Peng et al., 2015).
Antioxidant Activity : Research indicates that 3,6-DHF, along with compounds like lutein and selenium methyl selenocysteine, has enhanced antioxidant activity, which could be beneficial in medical applications (Medhe et al., 2014).
Antituberculosis and Anti-inflammatory Properties : A study has highlighted the potential of 3,6-DHF in treating tuberculosis and lung inflammation due to its anti-inflammatory properties (Kwak et al., 2017).
Fluorescence Probe in Biological Systems : 3,6-DHF can serve as a sensitive fluorescence probe in biological systems, providing a tool for various research applications (Voicescu & Bandula, 2015).
Neuroprotective and Neuropsychiatric Applications : It also shows potential in neuropsychiatric disorders like Alzheimer's disease, Parkinson's disease, and depression. This is due to its ability to interact with key receptors and pathways in the brain (Yang & Zhu, 2021).
Electrochemical Behavior : The electrochemical and spectroelectrochemical behaviors of 3,6-DHF have been studied, revealing complex processes that could be significant in analytical chemistry (Dündar, Mülazimoglu, & Özkan, 2011).
Inflammatory Bowel Diseases : Chrysin, a natural flavone related to 3,6-DHF, has shown effectiveness in improving symptoms of inflammatory bowel diseases (Shin et al., 2009).
Mechanism of Action
Target of Action
3,6-Dihydroxyflavone (3,6-DHF) primarily targets the c-Jun N-terminal Kinase (JNK) and the NLRP3 inflammasome . JNK is a crucial component of the MAPK pathway, playing a significant role in cellular responses to stress and inflammation . The NLRP3 inflammasome is a multi-protein complex that plays a vital role in the immune system, and its abnormal activation is associated with various inflammatory and autoimmune diseases .
Mode of Action
3,6-DHF interacts with its targets by inhibiting their activity. It has been shown to inhibit JNK, thereby reducing the phosphorylation of c-Jun, a component of the AP-1 transcription factor . This leads to the downregulation of AP-1 target genes, which are involved in cell proliferation and survival .
In the case of the NLRP3 inflammasome, 3,6-DHF inhibits its activation, thereby reducing the production of pro-inflammatory cytokines like IL-1β and IL-18 .
Biochemical Pathways
3,6-DHF affects multiple biochemical pathways. It inhibits the toll-like receptor (TLR) 4/CD14, p38 MAPK, JNK, extracellular-signaling regulated kinase (ERK), and cyclooxygenase (COX)-2 pathways in lipopolysaccharide (LPS)-stimulated cells . By inhibiting these pathways, 3,6-DHF reduces the production of pro-inflammatory mediators and suppresses the inflammatory response .
Pharmacokinetics
Flavonoids like 3,6-dhf are generally known to have good absorption but undergo extensive first-pass metabolism, which can affect their bioavailability
Result of Action
The inhibition of JNK and the NLRP3 inflammasome by 3,6-DHF leads to a reduction in the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects . It also induces apoptosis in cancer cells by activating the caspase cascade and cleaving poly (ADP-ribose) polymerase (PARP), leading to a decrease in cell viability . Furthermore, 3,6-DHF suppresses the epithelial-mesenchymal transition, migration, and invasion in cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-DHF. For instance, the presence of inflammatory stimuli like LPS can enhance the anti-inflammatory effects of 3,6-DHF . Additionally, genetic or environmental factors, including chemicals, diet, physical inactivity, infection, radiation, and hormones, can influence the occurrence of cancers and the effectiveness of anti-cancer agents like 3,6-DHF .
Biochemical Analysis
Biochemical Properties
3,6-Dihydroxyflavone interacts with various biomolecules, contributing to its biochemical properties. For instance, it has been shown to bind to bovine serum albumin (BSA), a protein that can transport various endogenous and exogenous substances . This interaction gives rise to the formation of intermolecular and intramolecular hydrogen bonds .
Cellular Effects
This compound has been found to exert various effects on cells. It has been shown to have cytotoxic effects on human cervical cancer cells . It also exhibits anti-inflammatory effects, as demonstrated by its inhibitory effects on the NLRP3 inflammasome, a complex involved in the immune response . Furthermore, it has been found to regulate microRNA-34a, a molecule involved in gene expression .
Molecular Mechanism
The molecular mechanisms of this compound involve various signaling pathways. For instance, its anticancer effects on cervical cells are mediated via the toll-like receptor (TLR) 4/CD14, p38 mitogen-activated protein kinase (MAPK), Jun-N terminal kinase (JNK), extracellular-signaling regulated kinase (ERK), and cyclooxygenase (COX)-2 pathways . It also inhibits the NLRP3 inflammasome by targeting molecules involved in its activation pathway .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. For instance, it has been found to promote the expression of TET1, a gene involved in DNA methylation, during carcinogen-induced breast carcinogenesis in MCF10A cells and in rats .
Metabolic Pathways
Flavonoids are known to be involved in various metabolic pathways, including those related to inflammation and immune response .
Transport and Distribution
This compound has been shown to bind to BSA, suggesting that it may be transported and distributed within cells and tissues via this protein .
Subcellular Localization
Flavonoids have been observed in the nucleus and cytosol of cells , suggesting that this compound may also be found in these locations.
properties
IUPAC Name |
3,6-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLOLFKZCUCROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350940 | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108238-41-1 | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108238-41-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90350940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Dihydroxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B10285.png)
